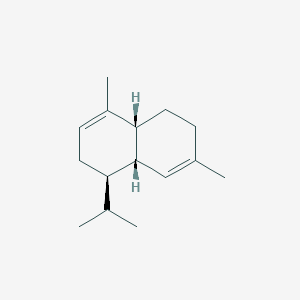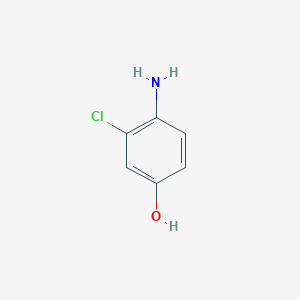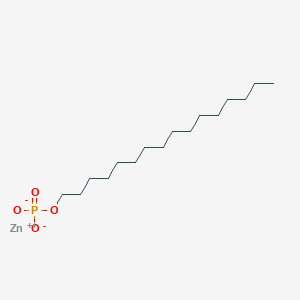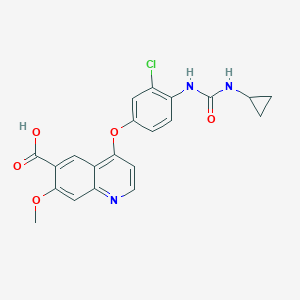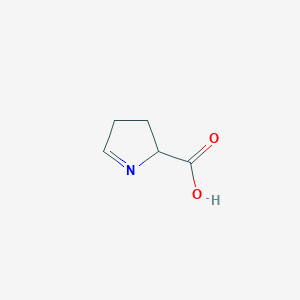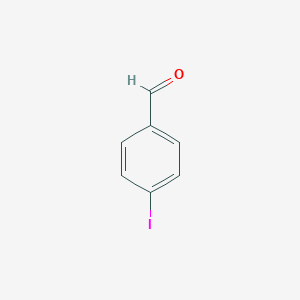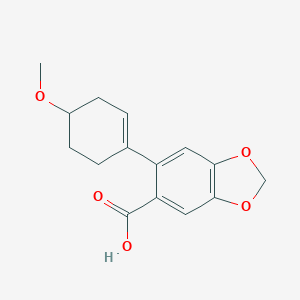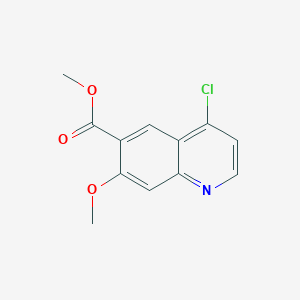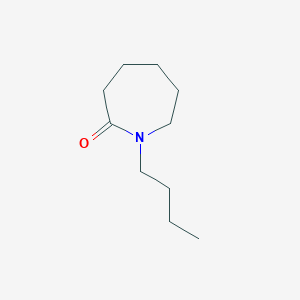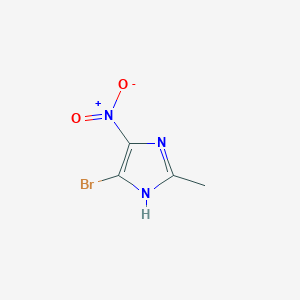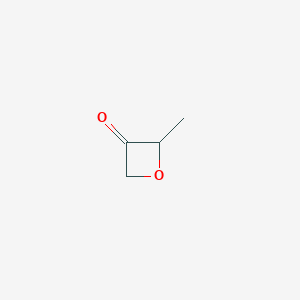
2-Methyloxetan-3-one
Descripción general
Descripción
2-Methyloxetan-3-one is a compound that is structurally related to oxetanes, which are four-membered cyclic ethers. The presence of a methyl group at the second position and a ketone at the third position distinguishes it from other oxetanes. Although none of the provided papers directly discuss 2-methyloxetan-3-one, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds, which can be informative for understanding 2-methyloxetan-3-one.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior. The crystal structure of 2-[(2-acetoxyethoxy)methyl]-3-amino-1,2,4-triazin-5(2H)-one reveals a monoclinic space group with specific bond angles and hydrogen-bonding systems . Similarly, the conformation of 2,4-bis(methylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane has been characterized by X-ray crystallography, showing a "trans-closed" configuration . These structural analyses provide a foundation for predicting the molecular structure of 2-methyloxetan-3-one, which would likely involve detailed X-ray crystallography or computational modeling to determine.
Chemical Reactions Analysis
The reactivity of a compound is often related to its functional groups. For instance, the spontaneous hydrolytic cleavage of glycosidic bonds in 3-methyl-2'-deoxyguanosine at physiological pH and temperature indicates a high level of lability . This suggests that the ketone group in 2-methyloxetan-3-one could also confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The rotational spectra of 2-methyloxetane and 3-methyloxetane have been studied using Fourier transform microwave spectroscopy, revealing internal rotation barriers and providing detailed information on molecular dynamics . Additionally, the synthesis and fluorescence studies of bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one demonstrate the importance of stereochemistry and photophysical properties . These studies suggest that 2-methyloxetan-3-one would have its own unique set of physical and chemical properties, including rotational barriers and possibly interesting fluorescence characteristics.
Aplicaciones Científicas De Investigación
1. Spectroscopy and Molecular Structure Analysis
2-Methyloxetan-3-one has been studied using Fourier transform microwave spectroscopy (FTMW). This study provided insights into the internal rotation of the methyl group and rotational spectra in both ground and excited states, offering valuable data on molecular structure and behavior (Alonso et al., 1996).
2. Kinetics of Thermal Decomposition
Research on the thermal decomposition of 2-methyloxetane, a related compound, contributes to understanding the stability and reaction kinetics of 2-Methyloxetan-3-one under high temperatures. This information is crucial in various industrial processes and chemical synthesis (Zalotai et al., 1990).
3. Polymerization and Material Science
2-Methyloxetan-3-one and its derivatives have applications in material science, particularly in polymerization processes. For example, Ethyl-3-(acryloyloxy)methyloxetane (EAO), which contains an oxetane group, has been polymerized via Atom Transfer Radical Polymerization (ATRP), suggesting potential uses in creating new polymeric materials (Singha et al., 2005).
4. Chemical Activation Studies
Studies on chemical activation, such as the reactions of methylene with oxetan and its derivatives, offer insights into the chemical behavior of 2-Methyloxetan-3-one in various chemical environments. This knowledge is vital for its applications in synthetic chemistry (Frey & Pidgeon, 1983).
5. Synthesis of Heterocycles
2-Methyloxetan-3-one is a useful precursor in the synthesis of a wide range of heterocycles, including fused and spiral biheterocycles. Its structural features and reactivity make it a valuable synthon in heterocyclic chemistry (Heravi & Talaei, 2017).
6. Applications in Polymer Electrolytes
Research on homo- and copolymers of oxetane-derived monomers, which include 2-Methyloxetan-3-one derivatives, indicates potential applications as polymer electrolytes. This application is particularly relevant in the field of lithium-ion batteries and other electrochemical devices (Ye et al., 2012).
Propiedades
IUPAC Name |
2-methyloxetan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(5)2-6-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNNMPBRZQLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxetan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



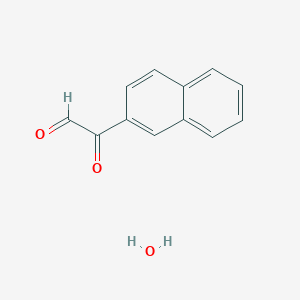
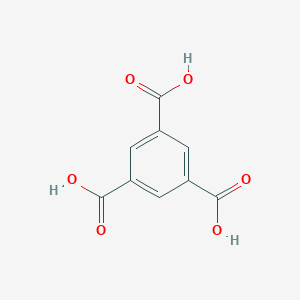
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)
